molecular formula C12H11NOS B12969744 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one

5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B12969744
M. Wt: 217.29 g/mol
InChI Key: ITQHHPUMWGHUMV-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzo[b]thiophene derivatives with pyrrolidine-2-one under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve the use of specific oxidants and additives to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the benzo[b]thiophene moiety.

    Benzo[b]thiophene: Lacks the pyrrolidin-2-one ring but shares the thiophene structure.

    Pyrrolidin-2,5-dione: Contains an additional carbonyl group compared to pyrrolidin-2-one.

Uniqueness

5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

5-(1-benzothiophen-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11NOS/c14-12-6-5-9(13-12)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14)

InChI Key

ITQHHPUMWGHUMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC3=CC=CC=C3S2

Origin of Product

United States

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